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molecular formula C8H5BrF3NO2 B145426 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene CAS No. 133605-26-2

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

Cat. No. B145426
M. Wt: 284.03 g/mol
InChI Key: WOHIRSIRDGJACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05135838

Procedure details

A 500 mL round bottomed flask was charged with 250 mL of carbon tetrachloride 15.90 g. of 2-(trifluoromethyl)-6-nitrotoluene, 27.60 g. of N-bromosuccinimide, and 11.8 g of benzoyl peroxide. This mixture was brought under reflux and stirred at this temperature for 14 h. The mixture was cooled, filtered and 9.94 g of N-bromosuccinimide together with 4.2 g of benzoyl peroxide was added to the filtrate. This mixture was brought under reflux for 14 h. The mixture was cooled, filtered and the filtrate was stripped of solvent. The crude product was chromatographed on a SiO2 column to give 19.57 g (88.9% yield) of pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
88.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[CH3:12].[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:4]=1[CH2:12][Br:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=CC=C1)[N+](=O)[O-])C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
9.94 g of N-bromosuccinimide together with 4.2 g of benzoyl peroxide was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a SiO2 column

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(C1=C(CBr)C(=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.57 g
YIELD: PERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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